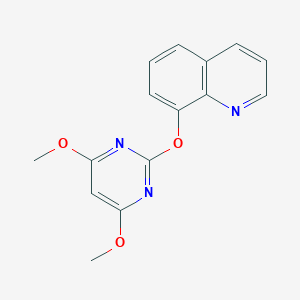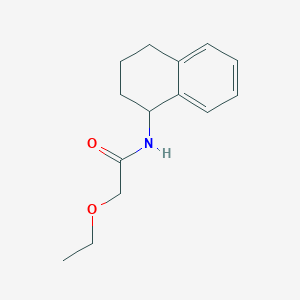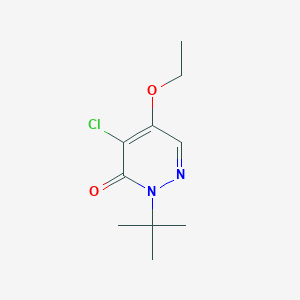
2-(tert-butyl)-4-chloro-5-ethoxypyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butyl)-4-chloro-5-ethoxypyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It is also known as TCEP, which is an abbreviation for tert-butyl chloroethyl pyridazine. TCEP is a widely used compound in scientific research due to its unique properties, including its ability to act as a reducing agent and its high water solubility.
作用機序
The mechanism of action of TCEP is based on its ability to act as a reducing agent. TCEP can reduce disulfide bonds in proteins, which can lead to changes in protein structure and function. TCEP can also reduce metal ions, such as copper and iron, which can affect enzyme activity.
Biochemical and Physiological Effects:
TCEP has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. TCEP can also inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. Additionally, TCEP can induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of TCEP is its high water solubility, which makes it easy to use in aqueous solutions. TCEP is also stable under a wide range of conditions, which makes it a reliable reducing agent. However, TCEP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of TCEP in scientific research. One potential application is in the development of new cancer therapies. TCEP has been shown to induce apoptosis in cancer cells, and further research could lead to the development of novel anticancer drugs. Additionally, TCEP could be used in the synthesis of new biologically active compounds, such as enzyme inhibitors or protein stabilizers. Finally, TCEP could be used in the development of new biochemical assays, particularly those involving protein kinases.
Conclusion:
In conclusion, 2-(tert-butyl)-4-chloro-5-ethoxypyridazin-3(2H)-one is a versatile compound with many scientific research applications. Its unique properties as a reducing agent and its high water solubility make it a valuable tool in organic synthesis, biochemistry, and pharmacology. Further research on TCEP could lead to the development of new cancer therapies, biologically active compounds, and biochemical assays.
合成法
TCEP can be synthesized through a two-step reaction process. In the first step, tert-butyl 4-chloroacetoacetate is reacted with hydrazine hydrate to form tert-butyl 4-chloro-3-hydrazinyl-2-oxobutanoate. In the second step, this intermediate product is reacted with ethyl chloroformate to form TCEP.
科学的研究の応用
TCEP has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of various organic compounds. TCEP is also used in the synthesis of biologically active compounds, such as pyridazine-based inhibitors of protein kinases. Additionally, TCEP is used as a stabilizer for proteins and enzymes in biochemical assays.
特性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one |
InChI |
InChI=1S/C10H15ClN2O2/c1-5-15-7-6-12-13(10(2,3)4)9(14)8(7)11/h6H,5H2,1-4H3 |
InChIキー |
QMRGPNHBBFGADA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
正規SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
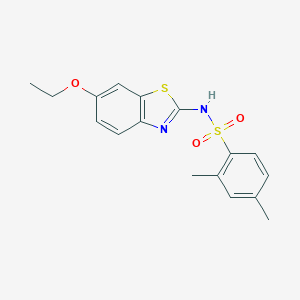
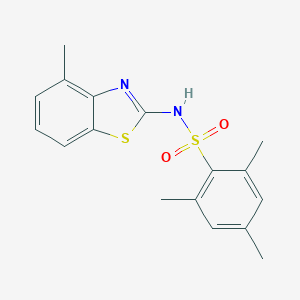
![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)


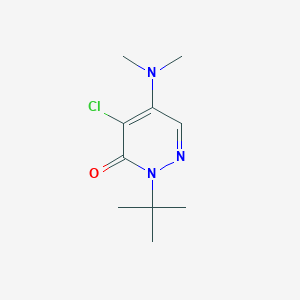
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
